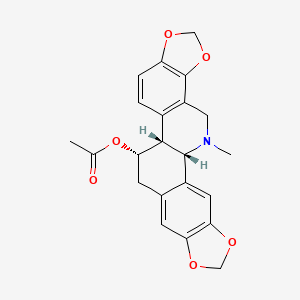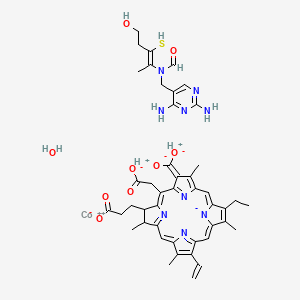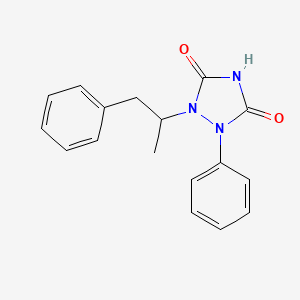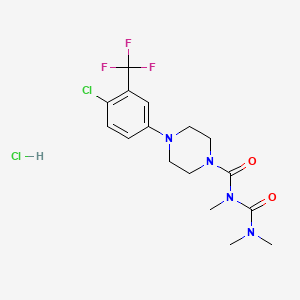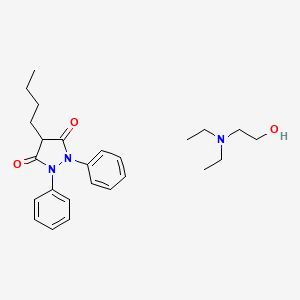
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which contributes to its wide range of functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione derivatives involves the condensation of Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components, along with substituted aromatic aldehydes . This reaction typically requires specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the quality of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione has numerous scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, it exhibits anti-inflammatory, antipyretic, and analgesic activities, making it valuable for treating conditions such as ankylosing spondylitis, rheumatoid arthritis, and reactive arthritis . In the industry, it is utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of certain enzymes and modulating the inflammatory response. This compound’s ability to reduce inflammation and pain is attributed to its interference with the synthesis of prostaglandins and other inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione include phenylbutazone, butapirazol, and butazolidin . These compounds share structural similarities and exhibit comparable pharmacological activities.
Uniqueness: What sets 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione apart from its similar compounds is its specific chemical structure, which imparts unique properties and enhances its effectiveness in certain applications. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
102129-16-8 |
|---|---|
Fórmula molecular |
C25H35N3O3 |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol |
InChI |
InChI=1S/C19H20N2O2.C6H15NO/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-7(4-2)5-6-8/h4-13,17H,2-3,14H2,1H3;8H,3-6H2,1-2H3 |
Clave InChI |
NYEQSEAYIORWEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


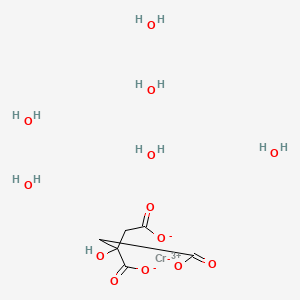
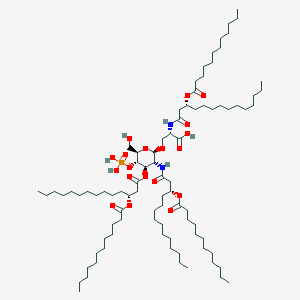

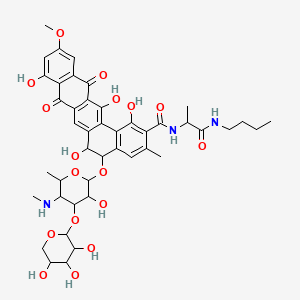
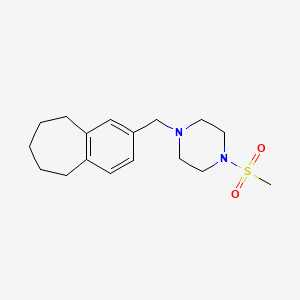
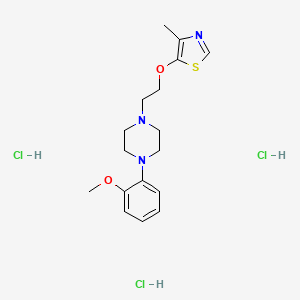
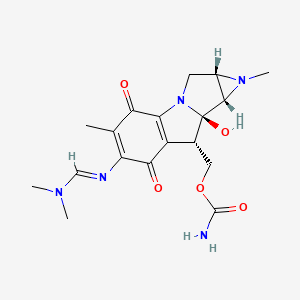
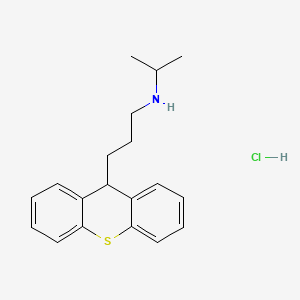
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
